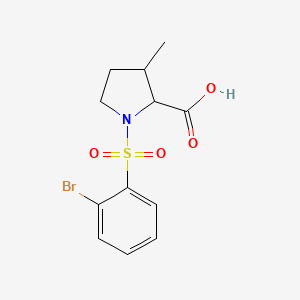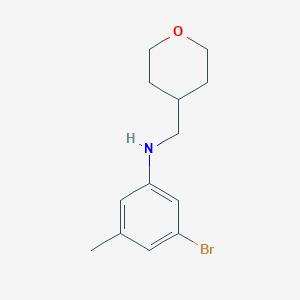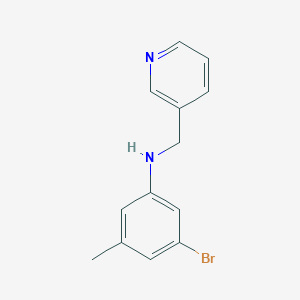![molecular formula C12H14BrN3 B6632666 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline, also known as BMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions.
Mechanism of Action
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline works by binding to a specific site on a protein through a covalent bond. This binding can occur between the nitrogen atom of the aniline ring and a cysteine residue on the protein. Once bound, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline can be used to identify other proteins that interact with the same site through mass spectrometry analysis.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to have minimal toxicity in cell culture studies, making it a promising tool for studying protein-protein interactions in living cells. However, it should be noted that 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is not a drug and should not be used for any therapeutic purposes.
Advantages and Limitations for Lab Experiments
The ssCLMS approach using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has several advantages over other methods for studying protein-protein interactions. It is a site-specific approach, meaning that it can identify interactions at a specific site on a protein, rather than identifying all potential interactions. It is also a chemical cross-linking approach, which can capture transient interactions that may not be detected by other methods. However, there are also limitations to this approach, including the potential for false positives and the need for careful data analysis.
Future Directions
There are several future directions for research using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new methods for analyzing the data generated by ssCLMS experiments. Another area is in the use of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline to study protein-protein interactions in vivo, which would allow for a more complete understanding of these interactions in a physiological context. Additionally, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline could be used to study specific protein complexes involved in disease processes, such as cancer or neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 3-bromoaniline and 1-methyl-4-(methylthio)pyrazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline as a yellow solid.
Scientific Research Applications
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been widely used as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, which can be used to identify other proteins that interact with the same site. This technique, known as the site-specific chemical cross-linking and mass spectrometry (ssCLMS) approach, has been used to study a variety of protein complexes, including those involved in DNA replication, transcription, and chromatin remodeling.
properties
IUPAC Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-11(13)5-12(4-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKLWZVOKPQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
